molecular formula C11H12ClN3 B1434363 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 1707399-44-7

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B1434363
CAS No.: 1707399-44-7
M. Wt: 221.68 g/mol
InChI Key: NRDXLWPKUQARHM-UHFFFAOYSA-N
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Description

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a heterocyclic compound. It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular formula of this compound is C11H12ClN3 and its molecular weight is 221.68 g/mol.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Research on synthetic approaches to indazolyl derivatives has highlighted the versatility of these compounds in organic synthesis. For example, Isin et al. (2001) focused on creating indazolylpyridinium products under various conditions, showing the temperature and base effects on the reactions' outcomes, which provides insights into the chemical behavior and synthetic potential of indazole derivatives (Isin, de Jonge, & Castagnoli, 2001).

Heterocyclic Chemistry and Drug Design

The indazole nucleus is a core structure for many heterocyclic compounds with potential biological activities. For instance, Mosti, Menozzi, and Schenone (1984) discussed the synthesis of pyrano[2,3-e]indazole and 1,2-oxathiino[6,5-e]indazole derivatives, showcasing the indazole framework's utility in creating new heterocyclic systems (Mosti, Menozzi, & Schenone, 1984).

Catalysis and Ligand Design

Indazole derivatives also find applications in catalysis and ligand design, underlining their chemical diversity and functional adaptability. Bovens, Togni, and Venanzi (1993) described the use of an optically active pyrazolylmethane ligand derived from indazole for asymmetric allylic alkylation, demonstrating the role of indazole derivatives in asymmetric synthesis (Bovens, Togni, & Venanzi, 1993).

Novel Heterocyclic Systems

The indazole moiety is instrumental in developing new heterocyclic systems with unique properties. For example, Sirakanyan, Avetisyan, and Noravyan (2012) reported the synthesis of new tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridines from indazole derivatives, further highlighting the scaffold's potential in creating novel heterocycles (Sirakanyan, Avetisyan, & Noravyan, 2012).

Safety and Hazards

A safety data sheet for this compound is available , but it doesn’t provide specific details on the safety and hazards.

Biochemical Analysis

Biochemical Properties

1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components . These interactions highlight the compound’s potential in modulating inflammatory and degenerative processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators in the inflammatory response . Furthermore, it affects the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of this enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . Prolonged exposure can lead to degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that long-term exposure to this compound can result in sustained modulation of inflammatory and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and anticancer properties without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can affect the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can modulate the activity of other metabolic enzymes, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, influencing its biochemical and pharmacological effects.

Properties

IUPAC Name

1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-7-2-3-9-8(6-7)10-11(12)13-4-5-15(10)14-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDXLWPKUQARHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN3C=CN=C(C3=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 2
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 3
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 4
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 5
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Reactant of Route 6
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

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